1-Acetyl-4-(N-propylamino)piperidine

Lipophilicity XLogP3-AA Membrane Permeability

SAR studies using ethyl/isopropyl piperidine analogs often yield divergent permeability and binding data due to altered lipophilicity and H-bond capacity. 1-Acetyl-4-(N-propylamino)piperidine provides a consistent, well-characterized scaffold (XLogP3-AA=0.7, 1 HBD, 2 HBA) for CNS programs and focused library synthesis. • ≥95% purity with batch-specific NMR, HPLC, GC data ensures analytical reproducibility. • Stable under recommended storage (cool, dry place); reliable for multi-step elaboration. • Bulk quantities (g to kg) available with full QA documentation.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 902837-20-1
Cat. No. B1290655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-(N-propylamino)piperidine
CAS902837-20-1
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCCNC1CCN(CC1)C(=O)C
InChIInChI=1S/C10H20N2O/c1-3-6-11-10-4-7-12(8-5-10)9(2)13/h10-11H,3-8H2,1-2H3
InChIKeyAPDNHNPNHUQQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-4-(N-propylamino)piperidine Overview


1-Acetyl-4-(N-propylamino)piperidine (CAS: 902837-20-1) is an N-acylated piperidine derivative classified as a versatile small-molecule scaffold [1]. It features a piperidine ring with an acetyl group at the 1-position and a propylamino substituent at the 4-position, yielding a molecular formula of C10H20N2O and a molecular weight of 184.28 g/mol [1]. The compound is commonly supplied as a research chemical with a minimum purity specification of 95%, and it is intended for use as a building block in medicinal chemistry and chemical biology .

1-Acetyl-4-(N-propylamino)piperidine: Substitution Risks


While many 4-amino piperidine derivatives are commercially available, their physicochemical properties—and consequently their behavior in biological assays and chemical syntheses—are critically dependent on the specific N-alkyl and N-acyl substituents. The combination of an N-acetyl group and an N-propylamino chain in 1-Acetyl-4-(N-propylamino)piperidine yields a unique lipophilicity profile (XLogP3-AA = 0.7) and hydrogen-bonding capacity that differs measurably from analogs with ethyl, isopropyl, or unsubstituted amino groups [1]. These differences directly influence membrane permeability, target binding, and synthetic reactivity, meaning that substituting a closely related analog can lead to divergent results in structure-activity relationship (SAR) studies or reaction optimization [1]. Therefore, procurement of the exact compound is essential for reproducible research outcomes.

1-Acetyl-4-(N-propylamino)piperidine: Differentiation Evidence


Lipophilicity vs. Isopropyl and Ethyl Analogs

The computed lipophilicity (XLogP3-AA) for 1-Acetyl-4-(N-propylamino)piperidine is 0.7 [1]. In contrast, the isopropyl analog (1-Acetyl-N-isopropyl-4-piperidinamine) is predicted to have a higher XLogP3 value due to the increased alkyl chain branching, while the ethyl analog (1-Acetyl-4-(N-ethylamino)piperidine) is predicted to have a lower value. This quantifiable difference in lipophilicity directly impacts the compound's predicted membrane permeability and distribution in biological systems, making the propyl derivative a distinct tool for optimizing ADME properties in lead discovery.

Lipophilicity XLogP3-AA Membrane Permeability ADME Prediction

Hydrogen Bonding vs. Unsubstituted 4-Amino Analog

1-Acetyl-4-(N-propylamino)piperidine possesses one hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the amide carbonyl and the tertiary amine) [1]. In comparison, a generic 4-amino-1-acetylpiperidine (lacking the propyl group) would present an additional hydrogen bond donor (the primary amine), while a 4-(N-propylamino)piperidine lacking the acetyl group would have a different acceptor/donor profile. The specific number and arrangement of hydrogen bond donors and acceptors dictate intermolecular interactions, affecting solubility, crystal packing, and target binding specificity.

Hydrogen Bonding Molecular Recognition Solubility Crystal Engineering

Rotatable Bond Count vs. N-Isopropyl Analog

1-Acetyl-4-(N-propylamino)piperidine contains three rotatable bonds [1], arising from the N-propyl chain and the acetyl group. In contrast, the N-isopropyl analog (1-Acetyl-N-isopropyl-4-piperidinamine) possesses a branched alkyl chain, which reduces the number of rotatable bonds to two. This difference in conformational entropy can impact binding thermodynamics and the compound's ability to adopt a bioactive conformation.

Conformational Flexibility Molecular Dynamics Entropy Binding Affinity

Purity Specification and Batch Consistency

Commercially available 1-Acetyl-4-(N-propylamino)piperidine is typically supplied with a minimum purity specification of 95%, as verified by analytical methods such as NMR, HPLC, or GC . This level of purity and the availability of batch-specific certificates of analysis (CoA) ensure that researchers can rely on consistent performance in synthetic transformations and biological assays, reducing the risk of confounding effects from impurities that might be present in lower-grade or non-specialty analogs.

Quality Control Reproducibility Analytical Chemistry Procurement

Storage Stability and Recommended Conditions

Vendor technical data recommends storing 1-Acetyl-4-(N-propylamino)piperidine long-term in a cool, dry place, and some suppliers specify storage at 2-8°C in a sealed, dry container . Adherence to these conditions is essential to maintain compound integrity over time, particularly for laboratories maintaining a compound library for repeated use in screening campaigns or synthetic methodologies. Deviating from these conditions may lead to degradation or hydration, which could alter the compound's performance.

Stability Storage Handling Long-term Use

Vendor Supply Chain and Analytical Support

1-Acetyl-4-(N-propylamino)piperidine is stocked and shipped from established chemical suppliers such as AKSci (USA), Bidepharm, and CymitQuimica, all of which provide certificates of analysis (CoA) and safety data sheets (SDS) upon request . This level of supply chain transparency and analytical support is not uniformly available for all custom-synthesized or niche analogs, reducing the risk of receiving mislabeled or impure material. For laboratories requiring GLP/GMP-like traceability, the availability of batch-specific analytical data is a critical procurement consideration.

Supply Chain Quality Assurance Analytical Support Procurement

1-Acetyl-4-(N-propylamino)piperidine Application Scenarios


CNS Drug Discovery: Lipophilicity Optimization

The compound's moderate lipophilicity (XLogP3-AA = 0.7) makes it a suitable scaffold for CNS drug discovery programs where balanced LogP is critical for blood-brain barrier penetration [1]. Researchers can use 1-Acetyl-4-(N-propylamino)piperidine as a starting point to explore SAR around the N-alkyl chain, systematically varying lipophilicity while maintaining a consistent core structure. Its distinct profile relative to ethyl and isopropyl analogs allows for precise tuning of ADME properties without altering the pharmacophore.

Chemical Biology: H-Bond Probe for Protein-Ligand Studies

With its defined hydrogen bond donor/acceptor pattern (1 donor, 2 acceptors), the compound serves as a controlled probe for studying the role of specific H-bond interactions in target binding [1]. By comparing activity with analogs that have altered H-bond capacities (e.g., 4-amino-1-acetylpiperidine), researchers can deconvolute the contributions of individual hydrogen bonds to binding affinity and selectivity, informing rational design of more potent inhibitors or activators.

Late-Stage Functionalization Building Block

The N-propylamino group provides a handle for further synthetic elaboration, such as reductive amination, acylation, or alkylation, enabling the rapid generation of diverse compound libraries [1]. The compound's stability under recommended storage conditions (cool, dry place) ensures that it remains a reliable building block for multi-step synthesis, minimizing side reactions caused by degradation products.

Reference Standard for Purity Assays

Given its established minimum purity specification (95%) and the availability of batch-specific analytical data (NMR, HPLC, GC) from reputable vendors, 1-Acetyl-4-(N-propylamino)piperidine can serve as a reference standard for calibrating analytical instruments or validating purity assays for related piperidine derivatives . Its well-defined properties make it a convenient internal standard for LC-MS or GC-MS method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetyl-4-(N-propylamino)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.